

An In-depth Technical Guide on 14,15-Epoxyeicosa-5(Z)-enoic Acid

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Compound of Interest

Compound Name: 14,15-EE-5(Z)-E

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Introduction

14,15-Epoxyeicosa-5(Z)-enoic acid, a prominent member of the epoxyeicosatrienoic acid (EET) family, is an endogenous signaling molecule derived from the metabolism of arachidonic acid. It plays a crucial role in various physiological processes, particularly in the cardiovascular system where it acts as a potent vasodilator. This technical guide provides a comprehensive overview of its nomenclature, biosynthesis, metabolism, signaling pathways, and key experimental methodologies for its study.

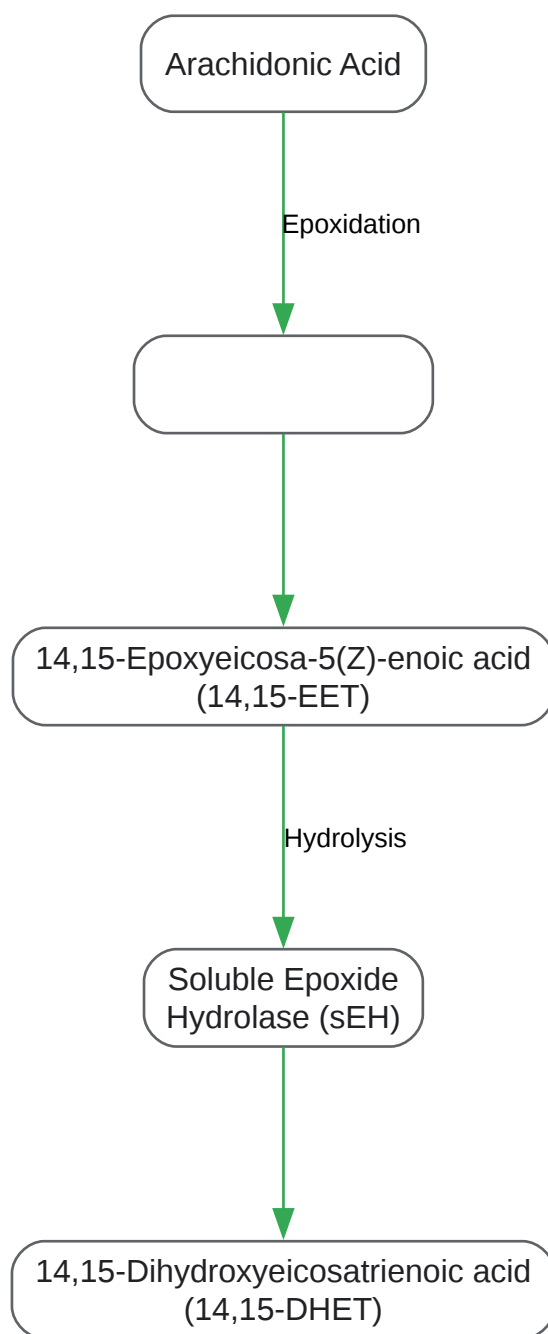
Nomenclature and Structure

The full IUPAC name for 14,15-Epoxyeicosa-5(Z)-enoic acid is (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid[1]. It is also commonly referred to as 14,15-EET. The molecule possesses a 20-carbon chain with three cis (Z) double bonds at positions 5, 8, and 11, and an epoxide ring at the 14,15 position.

Biosynthesis and Metabolism

14,15-EET is synthesized from arachidonic acid by a specific subset of cytochrome P450 (CYP) enzymes, known as CYP epoxygenases[2]. These enzymes introduce an oxygen atom across the double bond at the 14,15-position of arachidonic acid.

The biological activity of 14,15-EET is terminated through its metabolism by soluble epoxide hydrolase (sEH)[2]. This enzyme catalyzes the hydrolysis of the epoxide ring to form the less biologically active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[2].



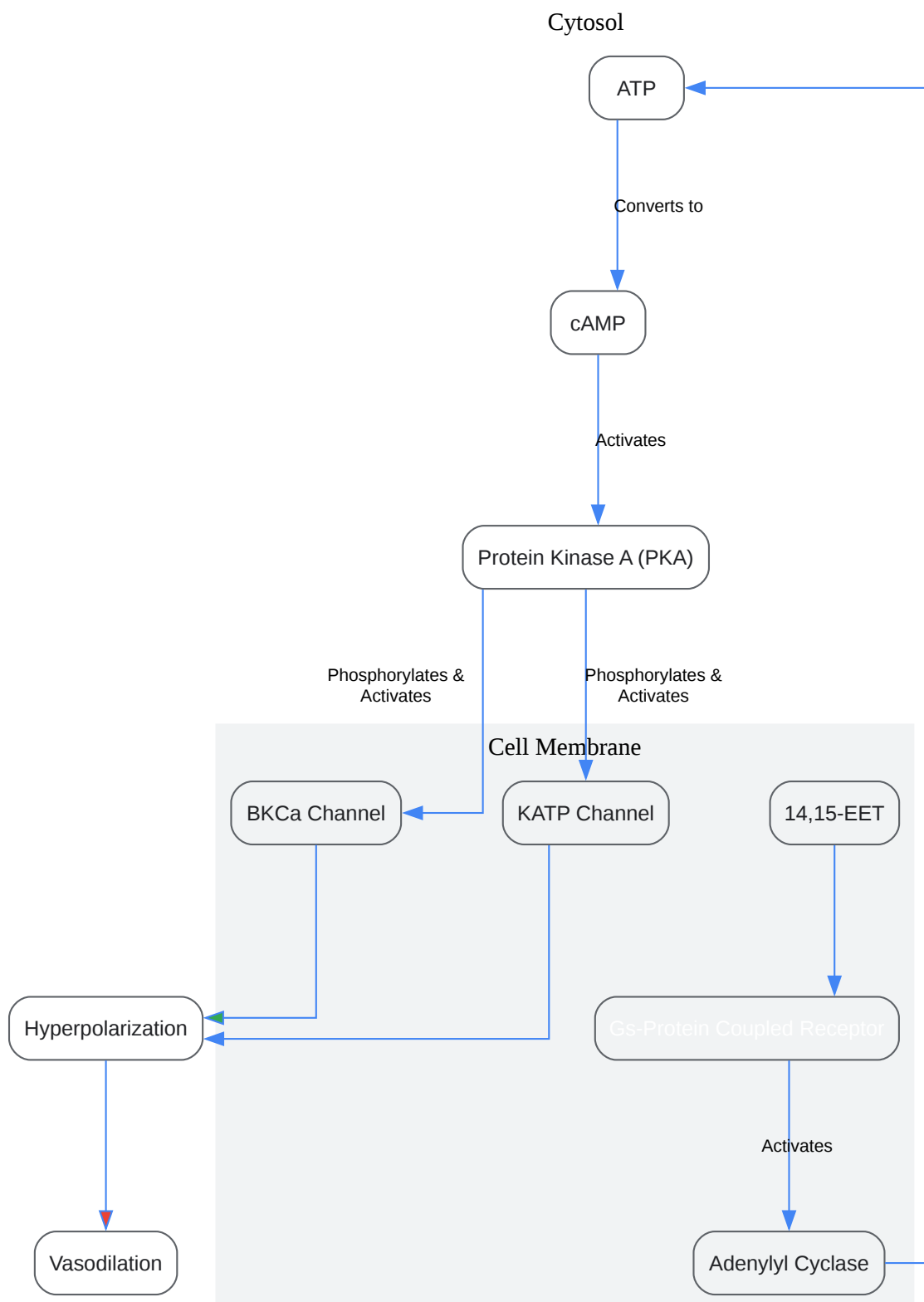
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Biosynthesis and Metabolism of 14,15-EET.

Signaling Pathways

The primary signaling mechanism of 14,15-EET involves its interaction with G-protein coupled receptors (GPCRs) on the cell surface. While a specific high-affinity receptor has been suggested by binding studies, 14,15-EET has also been shown to interact with several prostanoid receptors, albeit with lower affinity[3][4][5].

Activation of these GPCRs, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) [6][7][8]. PKA, in turn, phosphorylates and activates downstream targets, including large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP) in vascular smooth muscle cells[9]. The opening of these potassium channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and vasodilation.



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Signaling Pathway of 14,15-EET in Vascular Smooth Muscle.

Quantitative Data

The biological activity of 14,15-EET has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity

Ligand	Cell Type/Membrane	Parameter	Value	Reference
[3H]-14,15-EET	Monocyte membranes	Kd	5.7 nM	[3]
14(R),15(S)-EET	Guinea pig mononuclear cells	Ki	226.3 nM	[8]

Table 2: Vasorelaxation Potency

Species	Vascular Bed	Parameter	Value	Reference
Bovine	Coronary Artery	ED50	~1 μ M	[4]
Canine	Coronary Microvessels	EC50	3 - 120 pM	[10]
Porcine	Coronary Microvessels	EC50	3 - 120 pM	[10]
Rat	Mesenteric Artery	EC50	Lower in secondary branches	[11]

Experimental Protocols

Vasorelaxation Assay Using Bovine Coronary Artery Rings

This protocol outlines the measurement of the vasodilatory effect of 14,15-EET on isolated bovine coronary artery rings.

1. Tissue Preparation:

- Obtain fresh bovine hearts from a local abattoir.
- Dissect the left anterior descending coronary artery and place it in ice-cold Krebs buffer.
- Carefully remove excess connective tissue and cut the artery into 2-3 mm rings.

2. Mounting:

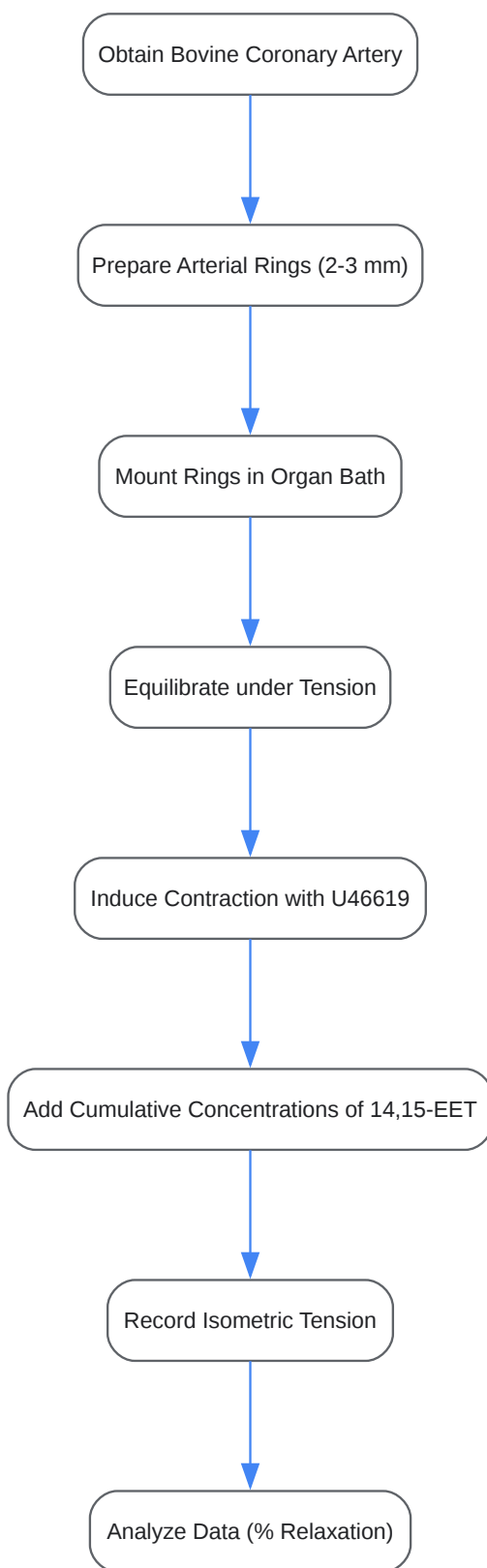
- Mount the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Attach one end of the ring to a fixed support and the other to an isometric force transducer.

3. Equilibration and Contraction:

- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 5-10 g.
- Induce contraction with a thromboxane-mimetic, such as U46619, to achieve a stable submaximal contraction.

4. Data Acquisition:

- Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET to the organ bath.
- Record the changes in isometric tension. Relaxation is expressed as a percentage decrease from the pre-contracted tone.



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Workflow for Vasorelaxation Assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol describes a method for screening inhibitors of sEH using a fluorogenic substrate.

1. Reagent Preparation:

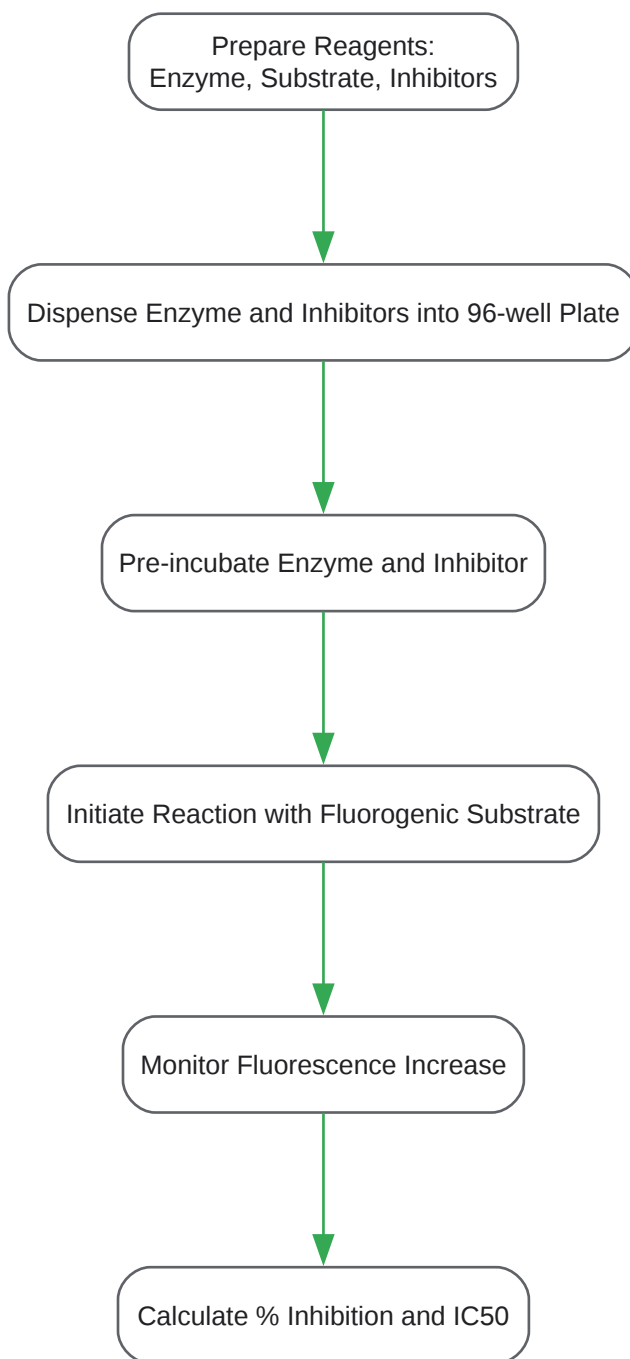
- Prepare an assay buffer (e.g., Tris-HCl with BSA).
- Prepare a stock solution of a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME) in a suitable solvent like DMSO.
- Prepare serial dilutions of the test inhibitor and a known sEH inhibitor (positive control).
- Prepare a solution of recombinant human sEH enzyme.

2. Assay Procedure:

- In a 96-well black microplate, add the sEH enzyme to each well (except for the no-enzyme control).
- Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control.
- Pre-incubate the enzyme and inhibitor for a short period at a controlled temperature (e.g., 30°C).
- Initiate the reaction by adding the fluorogenic substrate to all wells.

3. Data Analysis:

- Monitor the increase in fluorescence over time using a fluorescence plate reader.
- The rate of the reaction is proportional to the sEH activity.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.



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